molecular formula C10H11BrClNO2 B13513535 8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B13513535
M. Wt: 292.55 g/mol
InChI Key: XZKIDTVGFLFWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a brominated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a structural motif prevalent in pharmaceuticals and bioactive molecules. The compound features a carboxylic acid group at position 3 of the THIQ ring and a bromine substituent at position 8, with the hydrochloride salt enhancing solubility and stability for practical applications .

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H10BrNO2.ClH/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H

InChI Key

XZKIDTVGFLFWDL-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C=CC=C2Br)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by carboxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and carboxylation reactions, utilizing efficient and scalable processes. The use of continuous flow reactors and other advanced technologies can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between 8-bromo-THIQ-3-carboxylic acid hydrochloride and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features Pharmacological Notes
8-Bromo-1,2,3,4-THIQ-3-carboxylic acid HCl Br (C8), COOH (C3), HCl C₁₀H₁₁BrClNO₂ 292.56* Bromine enhances lipophilicity; HCl salt improves stability . Likely protease/ACE inhibition (inferred) .
Quinapril Ethoxycarbonyl, phenylbutanoyl C₂₅H₃₂N₂O₅ 438.53 ACE inhibitor with THIQ core; S1' and S2' hydrophobic interactions . Used for hypertension and heart failure .
7-Nitro-THIQ-3-carboxylic acid HCl NO₂ (C7), COOH (C3), HCl C₁₀H₁₁ClN₂O₄ 258.66 Nitro group increases electron-withdrawing effects; synthetic intermediate . No direct therapeutic data; used in peptide synthesis.
6-Chloro-THIQ-3-carboxylic acid HCl Cl (C6), COOH (C3), HCl C₁₀H₁₁Cl₂NO₂ 248.11 Chlorine improves metabolic stability; lower lipophilicity vs. Br . Studied as a building block for CNS-targeting drugs.
8-Bromo-6-fluoro-THIQ HCl Br (C8), F (C6), HCl C₉H₁₀BrClFN 266.54 Dual halogenation enhances halogen bonding potential . Explored in kinase inhibitor development.
(S)-N-tert-Butyl-THIQ-3-carboxamide HCl tert-butyl carboxamide (C3) C₁₄H₂₁ClN₂O 268.78 Carboxamide replaces carboxylic acid; tert-butyl enhances steric bulk . Potential neurokinin receptor modulator.

*Calculated based on analogous structures.

Key Findings from Research

Substituent Position and Activity :

  • Bromine at position C8 (vs. C6 or C7 in other analogs) may alter binding pocket interactions in enzymes like ACE or proteases. For example, quinapril’s C-domain selectivity is attributed to hydrophobic interactions from its THIQ ring . The larger bromine atom in the 8-position could enhance these effects compared to smaller substituents like fluorine or chlorine.
  • Halogen Effects : Bromine’s higher atomic radius and polarizability compared to chlorine or fluorine may improve binding affinity in hydrophobic pockets, as seen in kinase inhibitors .

Synthetic Accessibility :

  • Brominated THIQ derivatives are synthesized via electrophilic bromination or reductive amination (e.g., NaBH₃CN-mediated reactions) . The presence of bromine may require protective group strategies to avoid undesired ring reduction .

For instance, the logP of 8-bromo-THIQ-3-carboxylic acid HCl is estimated to be ~1.5–2.0, higher than the 7-nitro analog (~0.8) . Acid-Base Behavior: The carboxylic acid group (pKa ~2.5) and protonated amine (pKa ~9.5) ensure zwitterionic behavior at physiological pH, aiding solubility .

Bromine’s steric bulk might reduce off-target effects compared to smaller substituents.

Biological Activity

8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a compound derived from tetrahydroisoquinoline, notable for its structural resemblance to various biologically active molecules. Its unique features, including a bromine atom at the 8-position and a carboxylic acid group at the 3-position, contribute to its potential biological activities.

  • Molecular Formula : C10H11BrClNO2
  • Molecular Weight : 292.56 g/mol

The presence of bromine enhances the compound's reactivity and biological activity compared to similar compounds with chlorine or iodine substitutions.

Research indicates that this compound interacts with several biological targets:

  • Acetylcholinesterase (AChE) Inhibition : The compound has shown promising AChE inhibition properties, which could have implications for neurodegenerative diseases like Alzheimer's. For example, it has been reported that brominated derivatives often exhibit enhanced AChE inhibition compared to their non-brominated counterparts .
  • Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of diseases characterized by neurodegeneration .

Comparative Studies

A comparative analysis of structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesUnique Aspects
8-Chloro-1,2,3,4-tetrahydroisoquinolineChlorine substitution at the 8-positionLess potent in biological activity compared to brominated analogs.
8-Iodo-1,2,3,4-tetrahydroisoquinolineIodine substitution at the 8-positionHigher reactivity but lower stability than bromine derivatives.
1-Amino-8-chloronaphthaleneAmino group at position 1Different pharmacological profile; primarily used in dye synthesis.
8-Fluoro-1,2,3,4-tetrahydroisoquinolineFluorine substitution at the 8-positionExhibits unique electronic properties affecting receptor binding.

The data indicates that the presence of bromine significantly enhances biological activity compared to other halogenated derivatives.

Neuroprotective Studies

A study investigating the neuroprotective effects of various tetrahydroisoquinoline derivatives found that this compound demonstrated significant protection against hydrogen peroxide-induced cytotoxicity in neuronal cell lines . The mechanism was attributed to its ability to reduce reactive oxygen species (ROS) levels.

AChE Inhibition Potency

In a comparative study of AChE inhibitors, this compound exhibited an IC50 value comparable to established drugs used in treating Alzheimer's disease. The results suggested that its structural features contribute to effective binding and inhibition of AChE activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 8-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, and how can intermediates be characterized?

  • Methodology : Start with the tetrahydroisoquinoline core and introduce bromine via electrophilic substitution under controlled conditions (e.g., using N-bromosuccinimide in anhydrous DMF). Carboxylic acid functionality can be introduced through hydrolysis of nitrile intermediates. Use thin-layer chromatography (TLC) and LC-MS to monitor reaction progress. For intermediates, employ 1^1H/13^13C NMR to confirm regioselectivity of bromination and FT-IR to verify carboxylic acid formation .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodology : Perform high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization). Confirm structure via mass spectrometry (ESI-MS for molecular ion [M+H]+^+) and compare 1^1H NMR shifts (e.g., aromatic protons at δ 7.2–7.8 ppm and methylene groups at δ 2.5–3.5 ppm) with literature data .

Q. What storage conditions are optimal for maintaining compound stability?

  • Methodology : Store lyophilized powder in amber vials under inert gas (argon) at −20°C. Avoid repeated freeze-thaw cycles. Monitor degradation via stability studies using accelerated conditions (40°C/75% RH for 4 weeks) and track impurities by HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictory data in chiral resolution studies of the compound’s enantiomers?

  • Methodology : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase. If retention times overlap, derivatize with a chiral auxiliary (e.g., Mosher’s acid chloride) and re-analyze by 19^19F NMR. Cross-validate with polarimetry ([α]D_{D} values; e.g., −99.1° for the (S)-enantiomer in methanol) .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Methodology : Conduct DoE (Design of Experiments) to evaluate variables: temperature (25–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1.0–1.5 eq brominating agent). Use response surface modeling to identify optimal conditions. Scale-up trials should include in-line IR for real-time monitoring of intermediate formation .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology : Synthesize analogs by modifying the bromine substituent (e.g., 6-fluoro or 6-chloro variants) or the carboxylic acid group (e.g., esterification). Test biological activity in receptor-binding assays (e.g., opioid or adrenergic receptors). Use molecular docking simulations to correlate substituent effects with binding affinity .

Q. What analytical techniques are critical for identifying degradation products under oxidative stress?

  • Methodology : Expose the compound to hydrogen peroxide (3% v/v) and analyze by LC-QTOF-MS. Fragment ions (e.g., m/z 288 → 170 for debromination) and isotopic patterns can identify degradation pathways. Compare with stability-indicating methods validated per ICH guidelines .

Data Contradiction Analysis

Q. How should discrepancies in reported λmax values (UV-Vis) be addressed?

  • Methodology : Re-measure UV spectra in standardized solvents (e.g., MeOH vs. PBS) using a double-beam spectrophotometer. Check for solvent effects or pH-dependent shifts. Cross-reference with TD-DFT computational models to predict electronic transitions and assign bands (e.g., π→π* at 287 nm) .

Q. Why might NMR spectra show unexpected splitting patterns for methylene protons?

  • Methodology : Consider dynamic effects (e.g., ring puckering in tetrahydroisoquinoline) or diastereotopicity. Perform variable-temperature NMR (VT-NMR) to observe coalescence. Use 2D COSY and NOESY to confirm coupling networks and spatial proximity of protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.